molecular formula C6H7NO2 B12878418 3-Amino-5-methylfuran-2-carbaldehyde

3-Amino-5-methylfuran-2-carbaldehyde

Cat. No.: B12878418
M. Wt: 125.13 g/mol
InChI Key: XUHRIZAVZGDBMM-UHFFFAOYSA-N
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Description

3-Amino-5-methylfuran-2-carbaldehyde: is an organic compound belonging to the furan family, characterized by a furan ring substituted with an amino group at the 3-position, a methyl group at the 5-position, and an aldehyde group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-methylfuran-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 3-Amino-5-methylfuran with a suitable oxidizing agent to introduce the aldehyde group at the 2-position. The reaction conditions typically involve the use of mild oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2) under controlled temperature and solvent conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The aldehyde group in 3-Amino-5-methylfuran-2-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Oxidation: Pyridinium chlorochromate (PCC), manganese dioxide (MnO2)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as alkyl halides, acyl chlorides, or sulfonyl chlorides

Major Products:

    Oxidation: 3-Amino-5-methylfuran-2-carboxylic acid

    Reduction: 3-Amino-5-methylfuran-2-methanol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry: 3-Amino-5-methylfuran-2-carbaldehyde is used as a building block in organic synthesis, enabling the construction of more complex molecules

Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit antimicrobial, antiviral, or anticancer properties, making it a potential candidate for drug development.

Medicine: The compound’s derivatives are investigated for their pharmacological activities. For instance, certain derivatives may act as enzyme inhibitors or receptor modulators, contributing to the development of new therapeutic agents.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and agrochemicals. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of 3-Amino-5-methylfuran-2-carbaldehyde and its derivatives depends on their specific applications. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino and aldehyde groups allows for interactions with biological macromolecules, potentially leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

    5-Methylfuran-2-carbaldehyde: Lacks the amino group, resulting in different reactivity and applications.

    3-Amino-2-furaldehyde:

    3-Amino-5-methylfuran: Lacks the aldehyde group, limiting its reactivity in certain synthetic applications.

Uniqueness: 3-Amino-5-methylfuran-2-carbaldehyde is unique due to the presence of both the amino and aldehyde groups, which provide a combination of reactivity and functionality not found in the similar compounds listed above. This makes it a versatile intermediate in organic synthesis and a valuable compound for various scientific research applications.

Properties

Molecular Formula

C6H7NO2

Molecular Weight

125.13 g/mol

IUPAC Name

3-amino-5-methylfuran-2-carbaldehyde

InChI

InChI=1S/C6H7NO2/c1-4-2-5(7)6(3-8)9-4/h2-3H,7H2,1H3

InChI Key

XUHRIZAVZGDBMM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(O1)C=O)N

Origin of Product

United States

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